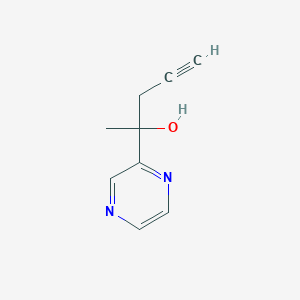![molecular formula C26H19BrO B11928473 4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms bonded to a benzene ring. This compound is particularly notable for its complex structure, which includes multiple phenyl groups and a bromine atom, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol typically involves the bromination of phenol. One common method includes the addition of bromine to a phenolic carbon disulfide solution under controlled temperature conditions (below 5°C) and continuous stirring for a couple of hours . This process ensures the selective bromination of the phenol, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions, utilizing bromine and phenol as primary reactants. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of solvents like carbon disulfide and catalysts to facilitate the reaction .
化学反应分析
Types of Reactions
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in de-brominated phenols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and de-brominated phenols, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromophenol: A simpler brominated phenol with a single bromine atom and hydroxyl group.
2,4,6-Tribromophenol: A more heavily brominated phenol with three bromine atoms.
4-Bromoanisole: A brominated phenol derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(2-(4-Bromophenyl)-1,2-diphenylvinyl)phenol is unique due to its complex structure, which includes multiple phenyl groups and a bromine atom. This complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
属性
分子式 |
C26H19BrO |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
4-[2-(4-bromophenyl)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C26H19BrO/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,28H |
InChI 键 |
LSJFZGWVQMEGTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



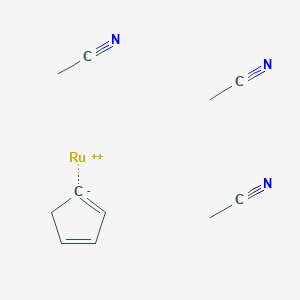

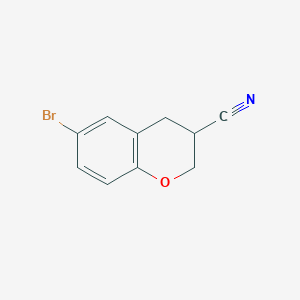
![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
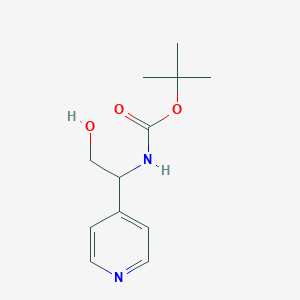
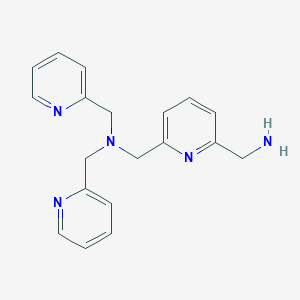
![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)

